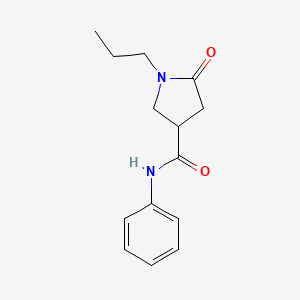![molecular formula C22H28N2O2 B6002489 N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6002489.png)
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as nicotinic acetylcholine receptor agonists, which have been shown to have a wide range of biological effects.
Mécanisme D'action
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor. This receptor is found in the central nervous system and plays a role in cognitive function, memory, and pain perception. N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been shown to enhance the activity of this receptor, leading to improved cognitive function, memory, and analgesia.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which may contribute to its cognitive-enhancing and analgesic properties. N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has also been shown to decrease the release of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide is that it has been extensively studied in animal models, which has provided a wealth of data on its potential therapeutic applications. However, one limitation of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide is that its effects may vary depending on the species and strain of animal used, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One area of research is in the development of more potent and selective α7 nicotinic acetylcholine receptor agonists. Another area of research is in the development of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide derivatives with improved pharmacokinetic properties. Finally, there is a need for further studies to determine the safety and efficacy of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide in humans, which may pave the way for its use in the treatment of neurological disorders and pain.
Méthodes De Synthèse
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide involves the reaction of 3,4-dimethylphenethylamine with 4-(4-chloromethylphenyl)morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to yield N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide. The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function and memory in animal models of these diseases.
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has also been studied for its potential use in the treatment of pain. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-4-7-21(14-17(16)2)18(3)23-22(25)20-8-5-19(6-9-20)15-24-10-12-26-13-11-24/h4-9,14,18H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOFLWDLPQGFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002407.png)
![2-[4-(4-ethynylbenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6002413.png)
![methyl 4-[7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6002422.png)

![3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6002433.png)

![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6002456.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6002460.png)
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002466.png)
![4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone](/img/structure/B6002477.png)
![N-(4-iodophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6002480.png)
![methyl 1-(2-hydroxy-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6002482.png)
